3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol
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Overview
Description
3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of a fluorophenyl group and an amino alcohol moiety in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol typically involves the reaction of 1-adamantanone with 2-fluorobenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-adamantanone and 2-fluorobenzylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with a reducing agent like sodium borohydride or lithium aluminum hydride.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in viral replication or interact with neurotransmitter receptors in the brain, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Fluorophenyl)methyl]amino}propan-1-ol
- Methyl amino(3-fluorophenyl)acetate
- Ethyl 2,5-difluorophenyl acetate
Uniqueness
Compared to similar compounds, 3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol stands out due to its adamantane core, which imparts significant stability and rigidity. This unique structure enhances its binding affinity to molecular targets and improves its overall pharmacokinetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22FNO |
---|---|
Molecular Weight |
275.36 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C17H22FNO/c18-15-4-2-1-3-14(15)10-19-16-6-12-5-13(7-16)9-17(20,8-12)11-16/h1-4,12-13,19-20H,5-11H2 |
InChI Key |
ODCLLAXZMQVZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
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